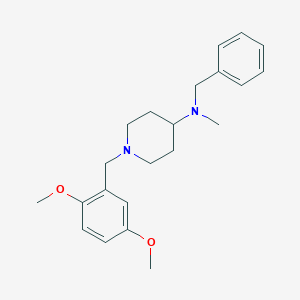![molecular formula C19H31N3OS B247662 2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247662.png)
2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol is a chemical compound that is commonly known as TAK-659. It is a potent and selective inhibitor of the enzyme known as Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B-cells, which are a type of white blood cell that plays a crucial role in the immune system.
作用機序
TAK-659 works by inhibiting the activity of 2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol, which is a crucial enzyme in the signaling pathway of B-cells. 2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol is involved in the activation of several downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which play a crucial role in the survival and proliferation of cancer cells and the regulation of immune responses. By inhibiting 2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol, TAK-659 can block the activation of these downstream pathways, leading to the inhibition of cancer cell growth and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It can effectively inhibit the activity of 2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol, leading to the inhibition of downstream signaling pathways. It can also induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth and survival. TAK-659 has also been shown to reduce inflammation and autoimmune responses in animal models of rheumatoid arthritis and lupus.
実験室実験の利点と制限
The advantages of using TAK-659 in lab experiments include its high potency and selectivity for 2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol, which allows for the specific inhibition of B-cell signaling pathways. It also has a favorable pharmacokinetic profile, which allows for easy administration and dosing. However, one of the limitations of using TAK-659 in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research and development of TAK-659. One potential direction is the development of combination therapies that include TAK-659 with other drugs that target different pathways in cancer cells or immune cells. Another direction is the investigation of the potential therapeutic applications of TAK-659 in other diseases, such as multiple sclerosis and type 1 diabetes. Additionally, further research is needed to understand the long-term safety and efficacy of TAK-659 in clinical settings.
合成法
The synthesis of TAK-659 involves several steps. The first step involves the reaction of 4-(methylsulfanyl)benzylamine with 1-bromo-4-nitrobenzene to form 4-(methylsulfanyl)benzyl 4-nitrophenyl ether. The second step involves the reduction of the nitro group to an amino group using palladium on carbon. The third step involves the reaction of the resulting amine with 1-(2-hydroxyethyl)piperazine to form TAK-659.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to be effective in inhibiting the growth and survival of cancer cells, particularly in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also been shown to be effective in reducing inflammation and autoimmune responses in animal models of rheumatoid arthritis and lupus.
特性
分子式 |
C19H31N3OS |
|---|---|
分子量 |
349.5 g/mol |
IUPAC名 |
2-[4-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C19H31N3OS/c1-24-19-4-2-17(3-5-19)16-21-8-6-18(7-9-21)22-12-10-20(11-13-22)14-15-23/h2-5,18,23H,6-16H2,1H3 |
InChIキー |
CNEJUQYTEWNLJX-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO |
正規SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247581.png)
![4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247583.png)
![4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247584.png)
![4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247585.png)
![4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247587.png)
![4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine](/img/structure/B247588.png)
![[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-](/img/structure/B247589.png)




![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)